molecular formula C16H18N2O3S B2553382 ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-03-2

ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2553382
CAS No.: 476628-03-2
M. Wt: 318.39
InChI Key: PNLUJEMBRDLUML-MSUUIHNZSA-N
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Description

Ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a carboxylate group, and a benzoyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methylbenzoyl chloride with 3,4-dimethylthiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with ethyl alcohol to form the final ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various acyl derivatives.

Scientific Research Applications

Ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:

    Ethyl (2Z)-[(4-methoxyphenyl)imino]acetate: Similar structure but with a methoxy group instead of a methyl group.

    Ethyl 2-[(2Z)-2-[(4-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate: Contains a sulfamoyl group, adding different chemical properties.

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-(4-methylbenzoyl)imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-5-21-15(20)13-11(3)18(4)16(22-13)17-14(19)12-8-6-10(2)7-9-12/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLUJEMBRDLUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)C)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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